
Cyclobutanecarboxamide
Overview
Description
Cyclobutanecarboxamide is a carboxamide derivative featuring a cyclobutane ring, a four-membered carbon ring with inherent ring strain that influences its chemical reactivity and physical properties. This compound and its derivatives are widely studied in pharmaceutical chemistry and organic synthesis due to their structural rigidity, which can enhance binding affinity to biological targets . For example, the hydrochloride salt of methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate (CAS 1392804-34-0) demonstrates applications as a versatile intermediate in drug discovery, leveraging its strained cyclobutane ring for stereochemical control . This compound derivatives, such as the tosylate salt of trans-N-isobutyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]this compound (Patent 2,714,894), have been patented for therapeutic uses, including neurological and inflammatory disorders .
Preparation Methods
Cyclobutanecarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of cyclobutanecarboxylic acid with ammonia. The process typically involves the following steps :
Cyclobutanecarboxylic acid: is dissolved in dry tetrahydrofuran.
N-methylmorpholine: is added to the solution, followed by cooling to -15°C.
Ethyl chloroformate: is introduced, causing the formation of a white precipitate.
Anhydrous ammonia: is bubbled through the solution, resulting in the formation of this compound.
This method yields this compound with a high degree of purity and efficiency. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cyclobutanecarboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to cyclobutylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where the carboxamide group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed from these reactions include cyclobutanecarboxylic acid, cyclobutylamine, and substituted cyclobutane derivatives .
Scientific Research Applications
Pharmaceutical Applications
1.1 Analgesics and Central Nervous System Depressants
Cyclobutanecarboxamide derivatives have been identified as potential therapeutic agents in pharmacological compositions, particularly as analgesics and central nervous system depressants. These compounds can be formulated to produce sedative effects in both humans and animals. The utility of these derivatives is enhanced when combined with other substances like phenolic materials, which act as antioxidants in fuel oils and cracked gasoline .
1.2 Antifungal Agents
Research has demonstrated that certain this compound derivatives exhibit fungicidal properties by inhibiting fungal melanin biosynthesis. For instance, a lead compound was shown to effectively inhibit scytalone dehydratase, a critical enzyme in the melanin biosynthetic pathway, thus demonstrating potential for agricultural fungicides .
1.3 Synthesis of Biologically Active Molecules
Recent studies have focused on the regioselective aminocarbonylation of cyclobutanols to produce 1,1- and 1,2-substituted cyclobutanecarboxamides. This method allows for the straightforward synthesis of compounds that serve as scaffolds for biologically active molecules, enhancing their pharmaceutical profiles due to the conformational restrictions provided by the cyclobutane ring .
Agricultural Applications
2.1 Herbicides and Disinfectants
this compound derivatives have been explored for their herbicidal properties. They can be formulated with talc and sprayed on unwanted vegetation, effectively controlling weeds such as dandelions. Additionally, certain derivatives are useful as disinfectants against gram-positive and gram-negative bacteria when applied in diluted solutions .
Polymer Science Applications
3.1 Polymer Chain Terminators
In polymer chemistry, this compound derivatives have been utilized as chain terminators during polymerization processes. By adding these compounds to monomer feeds or directly into polymerization reactors, researchers can control the molecular weight of the resulting polymers, which is crucial for tailoring material properties .
Mechanism of Action
The mechanism of action of cyclobutanecarboxamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets can vary depending on the specific derivative of this compound being studied. Research is ongoing to elucidate these mechanisms and understand how this compound exerts its effects at the molecular level .
Comparison with Similar Compounds
The table below compares cyclobutanecarboxamide with structurally or functionally related cyclobutane derivatives, focusing on molecular properties, applications, and safety profiles.
Key Research Findings:
Structural Rigidity vs. Flexibility : this compound’s ring strain enhances conformational control in drug design, unlike 1,1-cyclobutane dicarboxylic acid, which adopts planar geometries in metal coordination .
Pharmacokinetic Advantages : Fluorinated this compound derivatives (e.g., Patent 2,714,894) exhibit improved blood-brain barrier penetration compared to bulkier benzyl-substituted analogs .
Reactivity Differences : Cyclobutanecarbothioamide’s sulfur atom facilitates radical reactions and metal chelation, unlike the oxygen-based carboxamide .
Biological Activity
Cyclobutanecarboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables regarding the biological activity of this compound and its derivatives.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, including the reaction of cyclobutane derivatives with carboxylic acid derivatives under specific catalytic conditions. One notable synthesis method involves a tandem base-catalyzed reaction that generates β-amino cyclobutane carboxamides, which are valuable intermediates in organic synthesis .
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound derivatives. For instance, a study evaluated the antimicrobial activity of synthesized compounds against various bacterial strains using broth dilution methods. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (μg/mL) | Activity Level |
---|---|---|---|
10 | S. mutans | 8 | High |
11 | B. subtilis | 16 | Moderate |
37 | E. coli | 16 | Moderate |
10 | C. albicans | 32 | Moderate |
The most active compounds were shown to have minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics, indicating their potential as effective antimicrobial agents .
Antifungal Activity
In addition to antibacterial properties, this compound derivatives have been assessed for antifungal activity. The compound demonstrated effectiveness against fungal strains, with notable results against Candida albicans. The study reported an MIC of 32 μg/mL for one derivative, suggesting its potential utility in treating fungal infections .
The mechanism underlying the biological activity of this compound appears to involve the inhibition of fatty acid biosynthesis in bacteria. Specifically, compounds targeting the FabI enzyme have been identified as key players in disrupting bacterial cell wall synthesis, thus leading to their antimicrobial effects .
Case Studies
A case study involving the application of this compound in agriculture highlighted its role as a protective agent against fungal infections in rice plants. The compound was tested for its ability to inhibit melanin production in fungi responsible for plant diseases, demonstrating significant protective effects .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing cyclobutanecarboxamide derivatives with high purity?
- Methodological Answer : this compound derivatives are typically synthesized via cycloaddition or ring-opening reactions. Key steps include:
- Reagent Selection : Use cyclobutane precursors (e.g., cyclobutane carboxylic acid) and coupling agents like HATU or EDCl for amide bond formation.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (e.g., using ethanol/water mixtures) to achieve >95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : A multi-technique approach is critical:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclobutane ring geometry and substituent positions (e.g., coupling constants for ring strain analysis) .
- IR Spectroscopy : Validate amide C=O stretches (~1650–1680 cm⁻¹) and N-H bends (~1550 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (ESI-TOF) for molecular ion confirmation and fragmentation patterns .
Q. How to formulate a focused research question for this compound studies?
- Methodological Answer : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time):
- Example: "How does fluorination at the cyclobutane ring (Intervention) affect the thermal stability (Outcome) of N-alkyl cyclobutanecarboxamides (Population) compared to non-fluorinated analogs (Comparison) under accelerated aging conditions (Time)?" .
- Ensure variables (e.g., substituents, reaction conditions) are explicitly defined .
Advanced Research Questions
Q. How to resolve contradictions in bioactivity data among this compound analogs?
- Methodological Answer : Contradictions often arise from assay variability or structural nuances. Address these by:
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line consistency, incubation time) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to quantify inter-experimental variability .
- Structural Analysis : Compare X-ray crystallography or DFT-optimized geometries to identify conformational impacts on activity .
Q. What computational strategies predict this compound reactivity and regioselectivity?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to:
- Calculate bond dissociation energies (BDEs) for ring-opening reactions .
- Simulate reaction pathways (e.g., nucleophilic attack at carbonyl vs. cyclobutane ring) using Gaussian or ORCA software .
- Validate predictions with kinetic studies (e.g., Arrhenius plots from temperature-dependent HPLC data) .
Q. How to optimize this compound stability under physiological conditions?
- Methodological Answer : Stability studies should integrate:
- Degradation Kinetics : Monitor hydrolytic degradation (pH 7.4 buffer, 37°C) via LC-MS to identify labile groups (e.g., amide bonds) .
- Formulation Adjustments : Test co-solvents (PEG 400) or cyclodextrin encapsulation to enhance solubility and reduce hydrolysis .
- Accelerated Stability Testing : Use Q10 (temperature coefficient) models to extrapolate shelf-life .
Q. Data Presentation and Analysis
Q. How to present conflicting spectral data for this compound derivatives?
- Methodological Answer :
- Comparative Tables : List observed vs. literature values for NMR shifts (δ ppm) and IR peaks, highlighting discrepancies .
- Error Analysis : Calculate ±σ for replicated measurements and discuss instrumental limitations (e.g., magnet drift in NMR) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioassays?
- Methodological Answer :
Properties
IUPAC Name |
cyclobutanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c6-5(7)4-2-1-3-4/h4H,1-3H2,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYBOWJWGPXFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361563 | |
Record name | cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503-98-6 | |
Record name | cyclobutanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclobutanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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